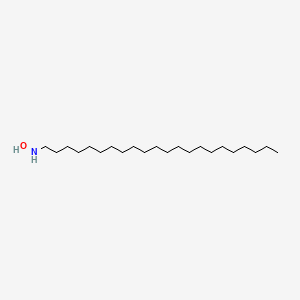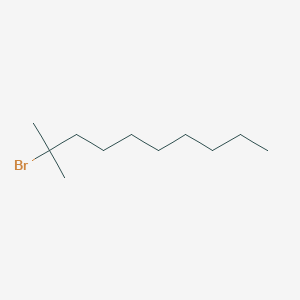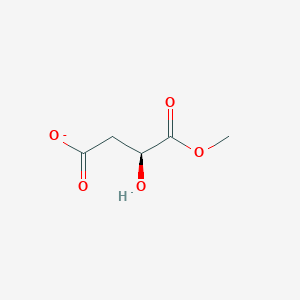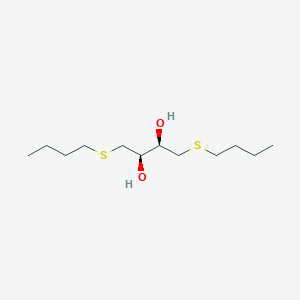
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol is an organic compound characterized by the presence of two butylsulfanyl groups attached to a butane-2,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butane-2,3-diol and butylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfanyl groups.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfanyl groups.
Substitution: Formation of new compounds with different functional groups replacing the butylsulfanyl groups.
Aplicaciones Científicas De Investigación
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol involves its interaction with molecular targets and pathways, which can vary depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. In chemical reactions, the compound’s sulfanyl groups can participate in nucleophilic or electrophilic interactions, influencing the course of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-1,4-bis(methylsulfanyl)butane-2,3-diol: Similar structure but with methylsulfanyl groups instead of butylsulfanyl groups.
(2R,3R)-1,4-bis(ethylsulfanyl)butane-2,3-diol: Similar structure but with ethylsulfanyl groups instead of butylsulfanyl groups.
Uniqueness
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol is unique due to the presence of butylsulfanyl groups, which can impart different physical and chemical properties compared to its methyl or ethyl analogs
Propiedades
Número CAS |
479666-02-9 |
|---|---|
Fórmula molecular |
C12H26O2S2 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
(2R,3R)-1,4-bis(butylsulfanyl)butane-2,3-diol |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-7-15-9-11(13)12(14)10-16-8-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12-/m0/s1 |
Clave InChI |
ZKJMCVWYCKTKRY-RYUDHWBXSA-N |
SMILES isomérico |
CCCCSC[C@@H]([C@H](CSCCCC)O)O |
SMILES canónico |
CCCCSCC(C(CSCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


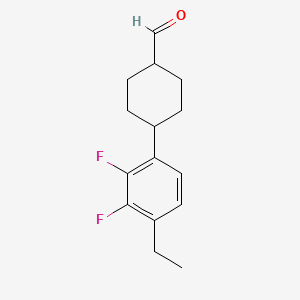
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)

![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)


![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
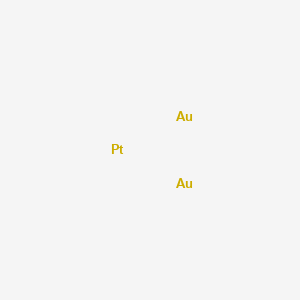
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
